

3-Chloro-3-methylheptane CAS number 5272-02-

6

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloro-3-methylheptane

Cat. No.: B8732670

[Get Quote](#)

An In-Depth Technical Guide to **3-Chloro-3-methylheptane**

Introduction

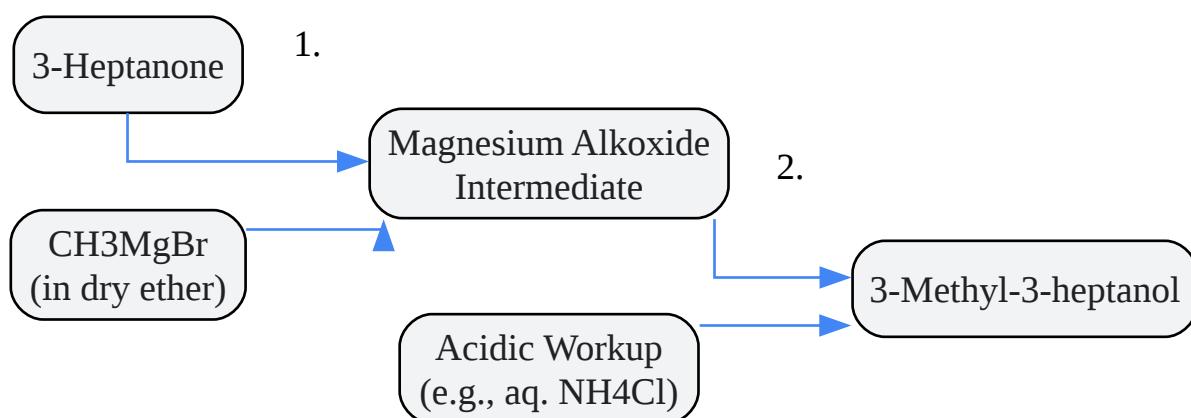
3-Chloro-3-methylheptane, identified by the CAS number 5272-02-6, is a tertiary alkyl halide. [1][2][3][4] As a member of the haloalkane family of organic compounds, it is characterized by an alkane backbone where a hydrogen atom has been substituted by a halogen—in this case, a chlorine atom attached to the third carbon of a methyl-substituted heptane chain.[5][6][7] The tertiary nature of the carbon atom bonded to the chlorine atom dictates its chemical reactivity, making it a valuable intermediate in organic synthesis, particularly in reactions proceeding through carbocation intermediates. This guide provides a comprehensive overview of its synthesis, reactivity, analytical characterization, and safe handling protocols, tailored for researchers and professionals in drug development and chemical sciences.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Chloro-3-methylheptane** is presented below. These properties are essential for its handling, purification, and characterization.

Property	Value	Source(s)
CAS Number	5272-02-6	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₇ Cl	[1] [2] [3]
Molecular Weight	148.674 g/mol	[1] [2] [3]
IUPAC Name	3-chloro-3-methylheptane	[3]
Boiling Point	164 °C (Predicted)	[4]
SMILES	CCCC(C)(CC)Cl	[3]
InChIKey	XGAHNVWATDXDPG-UHFFFAOYSA-N	[1] [2] [4]

Core Synthesis Pathways


The primary route for the synthesis of **3-Chloro-3-methylheptane** involves the nucleophilic substitution of the corresponding tertiary alcohol, 3-methyl-3-heptanol. This transformation is typically achieved via a unimolecular nucleophilic substitution (S_n1) reaction, which is favored by the tertiary nature of the substrate.

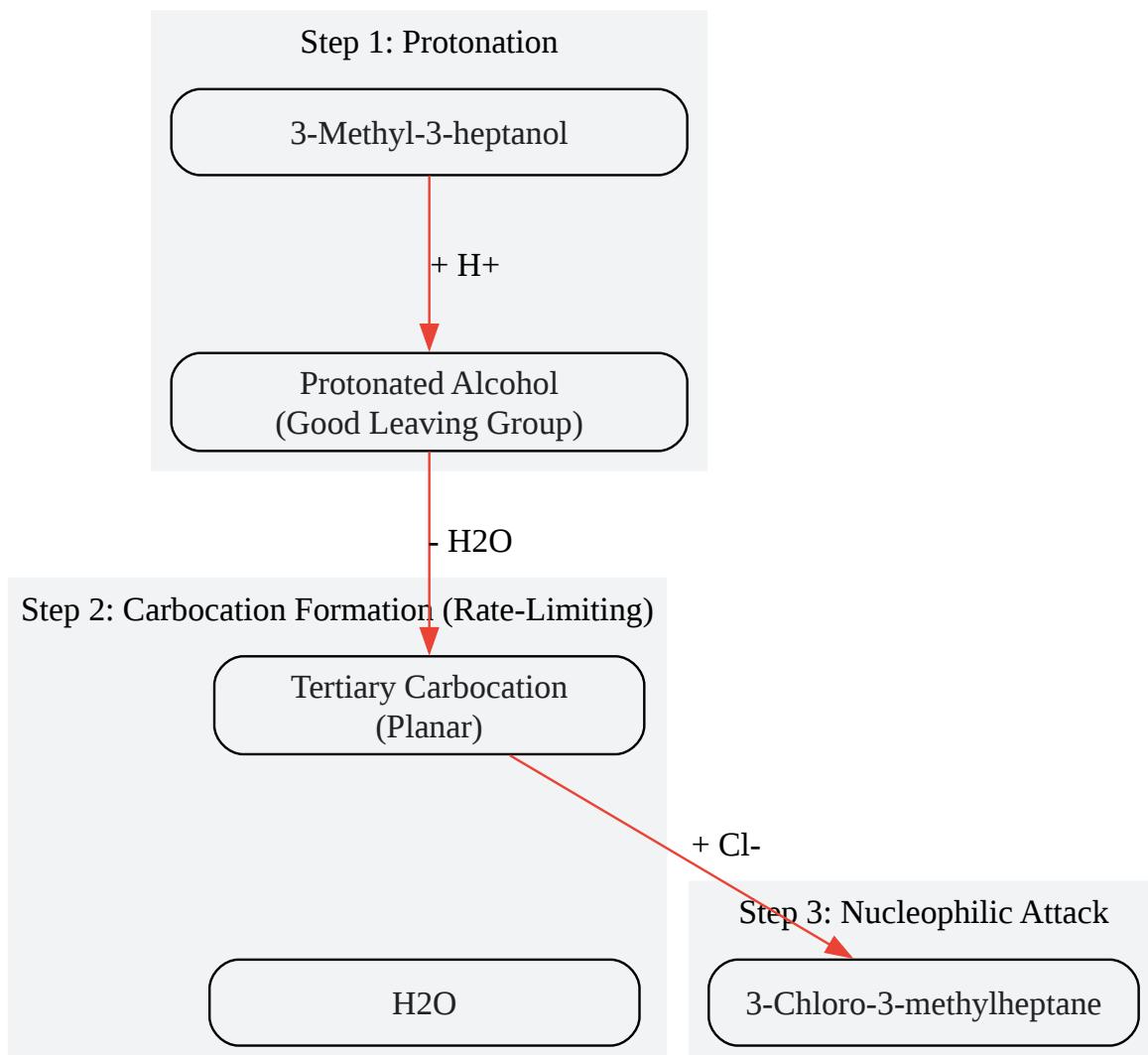
Precursor Synthesis: Grignard Reaction for 3-Methyl-3-heptanol

The necessary precursor, 3-methyl-3-heptanol, can be effectively synthesized using a Grignard reaction.[\[8\]](#) This involves the reaction of a ketone, 3-heptanone, with a methyl Grignard reagent (e.g., methylmagnesium bromide), followed by an acidic workup.[\[9\]](#)

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled under an inert atmosphere (e.g., nitrogen or argon).
- Grignard Reagent Preparation: In a separate flask, prepare methylmagnesium bromide from magnesium turnings and bromomethane in anhydrous diethyl ether.

- Reaction: To the stirred solution of 3-heptanone in anhydrous diethyl ether in the reaction flask, add the prepared methylmagnesium bromide solution dropwise via the dropping funnel at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
- Completion and Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature to ensure completion. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
- Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude 3-methyl-3-heptanol is then purified by vacuum distillation.

[Click to download full resolution via product page](#)


Caption: Workflow for the Grignard synthesis of 3-methyl-3-heptanol.

Final Product Synthesis: S_n1 Halogenation

The conversion of 3-methyl-3-heptanol to **3-Chloro-3-methylheptane** is a classic example of an S_n1 reaction. The tertiary alcohol is treated with a strong acid, typically concentrated hydrochloric acid.

The S_n1 mechanism for this reaction proceeds in three key steps:

- Protonation of the Alcohol: The hydroxyl group of the alcohol is a poor leaving group. Protonation by the strong acid converts it into a good leaving group (water).
- Formation of a Carbocation: The protonated alcohol dissociates, losing a water molecule to form a relatively stable tertiary carbocation. This is the rate-determining step of the reaction. [10]
- Nucleophilic Attack: The chloride ion (from HCl) acts as a nucleophile and attacks the planar carbocation. This attack can occur from either face of the carbocation.

[Click to download full resolution via product page](#)

Caption: The S_N1 reaction mechanism for the synthesis of **3-Chloro-3-methylheptane**.

- Reaction Setup: In a separatory funnel, place 3-methyl-3-heptanol. Cool the funnel in an ice bath.
- Addition of Acid: Slowly add an equimolar amount of cold, concentrated hydrochloric acid to the alcohol with gentle swirling.
- Reaction: Stopper the funnel and shake vigorously for 5-10 minutes, periodically venting to release pressure. Allow the mixture to stand until two distinct layers form.
- Workup: Separate the lower aqueous layer. Wash the organic layer sequentially with a cold saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.
- Drying and Isolation: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate. Decant or filter the drying agent and isolate the crude **3-Chloro-3-methylheptane**.
- Purification: The final product can be purified by distillation if necessary.

Reactivity and Mechanistic Considerations

As a tertiary alkyl halide, the reactivity of **3-Chloro-3-methylheptane** is dominated by unimolecular reactions (S_N1 and $E1$).

- S_N1 Reactions: The tertiary carbocation formed upon the departure of the chloride ion is stabilized by hyperconjugation and inductive effects from the three attached alkyl groups.^[11] This makes S_N1 reactions particularly favorable.^{[12][13]} The reaction rate is dependent only on the concentration of the alkyl halide and is independent of the nucleophile's concentration.^{[10][13]}
- $E1$ Reactions: Elimination reactions, proceeding through the same carbocation intermediate, are a common competing pathway, especially in the presence of weak bases or at elevated temperatures. This would lead to the formation of alkenes, such as 3-methylhept-2-ene and 3-methylhept-3-ene.

The choice of solvent and nucleophile can influence the ratio of substitution to elimination products. Protic solvents stabilize the carbocation intermediate, favoring both S_n1 and E1 pathways.

Analytical Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized **3-Chloro-3-methylheptane**.

Technique	Expected Observations
IR Spectroscopy	C-Cl stretch: ~850-550 cm ⁻¹ (in fingerprint region)[14]. C-H stretches (sp ³): ~2960-2850 cm ⁻¹ .
¹ H NMR Spectroscopy	Deshielded protons on carbons adjacent to the chlorine atom. Complex multiplets for the heptane chain protons. Distinct singlets or triplets for the methyl and ethyl groups attached to the chlorinated carbon.
¹³ C NMR Spectroscopy	Deshielded carbon atom bonded to chlorine (~60-70 ppm). Resonances for the other eight carbon atoms in the aliphatic region.
Mass Spectrometry	Molecular ion peak (M ⁺) showing the characteristic 3:1 isotopic pattern for chlorine (M ⁺ at m/z 148 and M+2 at m/z 150).[15] Fragmentation will likely involve the loss of a chlorine radical and alpha-cleavage of the alkyl chains.[1]

The National Institute of Standards and Technology (NIST) provides reference mass and IR spectra for **3-Chloro-3-methylheptane**, which can be used for comparison.[1][16]

Applications in Research and Drug Development

While specific large-scale industrial applications for **3-Chloro-3-methylheptane** are not widely documented, its utility lies in its role as a synthetic intermediate in research and development

settings. As a tertiary alkyl halide, it can be used to introduce the 3-methylheptan-3-yl moiety into various molecular scaffolds. This is particularly relevant in medicinal chemistry, where the incorporation of bulky, lipophilic groups can modulate the pharmacological properties of a lead compound, such as its binding affinity, metabolic stability, and membrane permeability.

Safety, Handling, and Storage

As with all haloalkanes, **3-Chloro-3-methylheptane** should be handled with appropriate safety precautions.^[17] While a specific safety data sheet (SDS) is not readily available, data from analogous compounds suggest the following measures.^{[18][19][20][21]}

- **Handling:** Work in a well-ventilated fume hood. Use spark-proof tools and explosion-proof equipment.^[18] Avoid contact with skin, eyes, and clothing.^[18] Ground and bond containers when transferring material to prevent static discharge.^{[18][20]}
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.^[19] If ventilation is inadequate, use a NIOSH-approved respirator.^[18]
- **Storage:** Store in a cool, dry, well-ventilated area away from sources of ignition.^[18] Keep the container tightly closed.^{[18][20]}
- **First Aid:** In case of skin contact, flush with plenty of water.^[18] For eye contact, rinse cautiously with water for several minutes.^[20] If inhaled, move to fresh air.^[18] If ingested, do not induce vomiting and seek immediate medical attention.^[18]

Conclusion

3-Chloro-3-methylheptane is a tertiary alkyl halide whose chemical behavior is governed by its structure. Its synthesis from the corresponding tertiary alcohol via an S_N1 reaction is a straightforward and illustrative example of this fundamental reaction mechanism. While not a widely used end-product, its value as a synthetic intermediate for introducing a specific lipophilic alkyl group makes it a relevant compound for researchers in organic and medicinal chemistry. A thorough understanding of its synthesis, reactivity, and proper handling is essential for its effective and safe utilization in a laboratory setting.

References

- Wikipedia. (n.d.). SN1 reaction.
- Chemistry LibreTexts. (2024, March 20). 11.4: The SN1 Reaction.
- Quora. (2018, December 5). Why does a tertiary alkyl halide give an SN1 mechanism?
- Study.com. (n.d.). Prepare 3-methyl-3-heptanol from aldehydes or ketones using Grignard procedure.
- Master Organic Chemistry. (2025, July 3). The SN1 Reaction Mechanism.
- BYJU'S. (n.d.). SN1 Reaction Mechanism.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Chloromethyl)heptane, 90%.
- University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Alkyl Halides.
- Chemistry LibreTexts. (2021, March 3). 5.3: Spectroscopic Properties of Alkyl Halides.
- Quora. (2022, November 28). How to identify an alkyl halide using an infrared (IR) spectrum.
- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.
- NIST. (n.d.). Heptane, 3-chloro-3-methyl-.
- NIST. (n.d.). Heptane, 3-chloro-3-methyl- IR Spectrum.
- Scribd. (n.d.). IR Spectroscopy Tutorial: Alkyl Halides.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138445, **3-Chloro-3-methylheptane**.
- Ponder, J. (n.d.). The Synthesis of 4-Methyl-3-heptanol and 4-Methyl-3-heptanone. Washington University in St. Louis.
- Agilent Technologies. (2025, January 5). Haloalkanes Standard (1X1 mL) - Safety Data Sheet.
- Studymode. (n.d.). The Grignard Synthesis of 3-Methyl-3-Heptanol.
- Journal of Chemical Education. (n.d.). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones.
- Stenutz. (n.d.). **3-chloro-3-methylheptane**.
- Chemsoc. (2025, September 18). **3-chloro-3-methylheptane**.
- YouTube. (2023, May 11). Fragmentation of Alkyl halide & Ether| Mass spectroscopy.
- Wikipedia. (n.d.). Haloalkane.
- Allen. (n.d.). Haloalkanes: Definition, Classification, Nomenclature, Properties.
- Scribd. (n.d.). Classification of Haloalkanes.
- Chemistry LibreTexts. (2020, May 30). 3.5: Haloalkane - Classification and Nomenclature.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11710, 3-Methyl-3-heptanol.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142659, 3-Chloro-3-methylhexane.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13112057, 3-Chloro-3-ethylheptane.
- NIST. (n.d.). 1-chloro-3-methylheptane.
- Unacademy. (n.d.). Haloalkanes and Haloarenes.
- NIST. (n.d.). 3-Chloro-6-methylheptane.
- NCERT. (n.d.). Organic chemistry – some Basic Principles and Techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]
- 2. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]
- 3. 3-Chloro-3-methylheptane | C8H17Cl | CID 138445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-chloro-3-methylheptane [stenutz.eu]
- 5. Haloalkane - Wikipedia [en.wikipedia.org]
- 6. Haloalkanes: Definition, Classification, Nomenclature, Properties [allen.in]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]
- 9. homework.study.com [homework.study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. quora.com [quora.com]
- 12. SN1 reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Heptane, 3-chloro-3-methyl- [webbook.nist.gov]

- 17. [agilent.com](#) [agilent.com]
- 18. [pim-resources.coleparmer.com](#) [pim-resources.coleparmer.com]
- 19. [sigmaaldrich.com](#) [sigmaaldrich.com]
- 20. [fishersci.com](#) [fishersci.com]
- 21. [tcichemicals.com](#) [tcichemicals.com]
- To cite this document: BenchChem. [3-Chloro-3-methylheptane CAS number 5272-02-6]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8732670#3-chloro-3-methylheptane-cas-number-5272-02-6\]](https://www.benchchem.com/product/b8732670#3-chloro-3-methylheptane-cas-number-5272-02-6)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com